molecular formula C11H16ClNO4S2 B8577757 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

Cat. No.: B8577757
M. Wt: 325.8 g/mol
InChI Key: CUKWZIUAGHRQLT-UHFFFAOYSA-N
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Description

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative, followed by the introduction of the sulfonamide group. The thioether linkage is then formed by reacting the intermediate with 2-(2-methoxyethoxy)ethylthiol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The thioether linkage may also play a role in binding to target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxy-N-(2-methoxyethoxy)benzenesulfonamide
  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-3-methylpentane

Uniqueness

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16ClNO4S2

Molecular Weight

325.8 g/mol

IUPAC Name

3-chloro-4-[2-(2-methoxyethoxy)ethylsulfanyl]benzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S2/c1-16-4-5-17-6-7-18-11-3-2-9(8-10(11)12)19(13,14)15/h2-3,8H,4-7H2,1H3,(H2,13,14,15)

InChI Key

CUKWZIUAGHRQLT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 ml, microwave tube was added sodium hydride (0.6 g) in tetrahydrofuran (10 mL) to give a suspension. 2-(2-Methoxyethoxy)ethanethiol (1 g) was added slowly. After stirring for 30 minutes, 3-chloro-4-fluorobenzenesulfonamide (1.54 g) dissolved in 10 mL tetrahydrofuran was added slowly. The mixture was heated at 110° C. for 30 minutes in a Biotage Initiator microwave reactor. Water was added, the product was extracted with ether (20 mL×3), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica eluting with 0-25% ethyl acetate in hexane.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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